2-(2-methyl-1H-indol-3-yl)acetonitrile
Overview
Description
2-(2-methyl-1H-indol-3-yl)acetonitrile is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 24 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 triple bond, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aliphatic), and 1 Pyrrole .Scientific Research Applications
Synthesis and Antimicrobial Applications
A series of novel compounds including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile and related derivatives were synthesized. These compounds exhibited promising antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as anti-inflammatory activity (Gadegoni & Manda., 2013).
Oxidation and Nitration Studies
Research on the oxidation and nitration of 1,3-disubstituted indole derivatives led to the discovery of novel functionalized 2-hydroxyindolenines. This study expands the understanding of chemical reactions and product formation involving indole derivatives (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).
Carcinogen Model Synthesis
The synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, a food-derived carcinogen model, was reported. This research contributes to understanding the chemistry of carcinogenic substances and their derivatives (Rajagopal, Brooks, Nguyen, & Novak, 2003).
Photophysical Studies for Fluorescent Probes
New indole derivatives synthesized from β-brominated dehydroamino acids showed high fluorescence quantum yields and solvent sensitivity. This indicates their potential as fluorescent probes, especially in the presence of fluoride ions (Pereira, Castanheira, Ferreira, & Queiroz, 2010).
Antioxidant and Enzyme Inhibition Properties
Indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles were synthesized and evaluated for their antioxidant properties and acetylcholinesterase inhibition. These compounds showed significant potential in these biological activities (Bingul, Saglam, Kandemir, Boğa, & Sengul, 2019).
Antibacterial and Antifungal Agents
The conjugate addition of indoles onto en-1,4-dione derivatives resulted in novel compounds with modest antibacterial and antifungal properties. This highlights the potential of indole derivatives in developing new therapeutic agents (Reddy, Rajeswari, Sarangapani, Roopa Reddy, Madan, Pranay Kumar, & Srinivasa Rao, 2011).
Electrophilic Reactions of Indoles
The study of the coupling of indoles with benzhydryl cations in different solvents provided insights into the nucleophilic reactivities of indoles. This research contributes to a deeper understanding of indole chemistry in various applications (Lakhdar, Westermaier, Terrier, Goumont, Boubaker, Ofial, & Mayr, 2006).
Future Directions
Mechanism of Action
Mode of Action
It is known that indole derivatives can interact with various biological targets, influencing cellular processes .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical processes, but further studies are needed to elucidate the exact pathways influenced by this compound .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 2-(2-methyl-1H-indol-3-yl)acetonitrile are also not well-studied. Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Density functional theory (DFT) results for similar compounds have revealed that the highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. Similar compounds have been shown to exhibit high fluorescence quantum yield and good thermal stability .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQKWCPGVNOHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384355 | |
Record name | 2-(2-methyl-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730496 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4071-16-3 | |
Record name | 2-(2-methyl-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methyl-1H-indol-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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